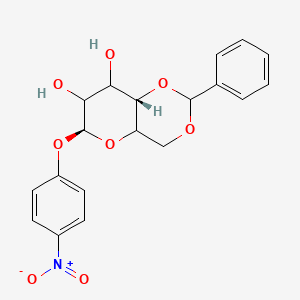
p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside is a complex organic molecule with a unique structure that includes a pyrano-dioxine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside typically involves multiple steps. One common approach is the reaction of 4-nitrophenol with glycidol to form an intermediate, which is then subjected to further reactions to build the pyrano-dioxine ring system. The reaction conditions often involve the use of catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or OsO4 can be used.
Reduction: Reagents such as NaBH4 or LiAlH4 are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for their therapeutic potential, particularly if they exhibit bioactivity in preliminary studies.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzodioxine: A related compound with a simpler structure.
1,3-Benzodioxin-4-one: Another compound with a similar dioxine ring system.
Uniqueness
The uniqueness of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of both phenoxy and nitro groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol' involves the formation of the pyrano[3,2-d][1,3]dioxine ring system through a cyclization reaction. The nitrophenyl and phenyl groups are introduced through standard organic synthesis reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2,4-dinitrophenol", "benzaldehyde", "phenylacetic acid", "formaldehyde", "acetic anhydride", "sodium acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "tetrahydrofuran", "toluene", "diethyl ether", "methanol", "ethyl acetate", "dichloromethane" ], "Reaction": [ "1. Condensation of 4-hydroxybenzaldehyde with 2,4-dinitrophenol in the presence of acetic anhydride and sodium acetate to form 4-(2,4-dinitrophenyl)-2-hydroxybenzaldehyde.", "2. Reduction of 4-(2,4-dinitrophenyl)-2-hydroxybenzaldehyde with sodium borohydride in methanol to form 4-(2,4-dinitrophenyl)-2-hydroxybenzyl alcohol.", "3. Condensation of 4-(2,4-dinitrophenyl)-2-hydroxybenzyl alcohol with benzaldehyde in the presence of acetic acid and sodium acetate to form (2E)-4-(2,4-dinitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione.", "4. Reduction of (2E)-4-(2,4-dinitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione with sodium borohydride in methanol to form (2E)-4-(2-amino-4-nitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione.", "5. Condensation of (2E)-4-(2-amino-4-nitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione with phenylacetic acid in the presence of acetic acid and acetic anhydride to form (2E)-4-(2-(4-nitrophenyl)hydrazono)-2-phenyl-2,3-dihydro-1H-pyrrole-3,5-dione.", "6. Cyclization of (2E)-4-(2-(4-nitrophenyl)hydrazono)-2-phenyl-2,3-dihydro-1H-pyrrole-3,5-dione with formaldehyde in the presence of sodium hydroxide in tetrahydrofuran to form (6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol.", "7. Purification of the final compound using column chromatography with a solvent system of toluene and diethyl ether or dichloromethane and ethyl acetate." ] } | |
Número CAS |
83167-73-1 |
Fórmula molecular |
C19H19NO8 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1 |
Clave InChI |
BGBDVEKOBCWPHZ-OGDGCPSESA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
SMILES canónico |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Sinónimos |
4-Nitrophenyl 4,6-O-(Phenylmethylene)-β-D-galactopyranoside; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)
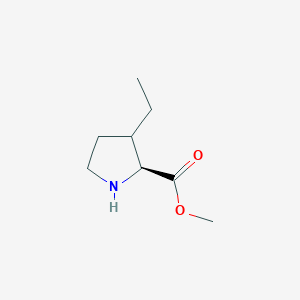


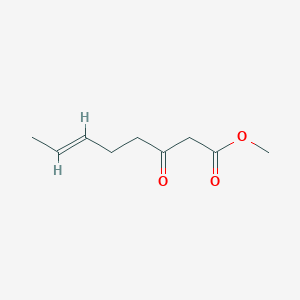
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)
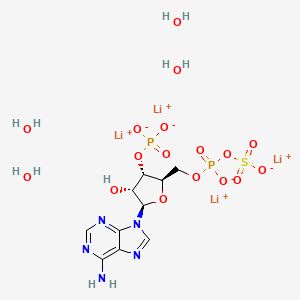
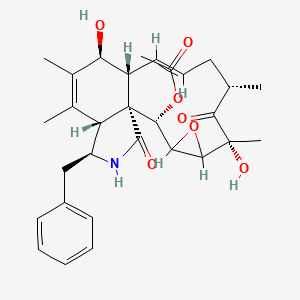
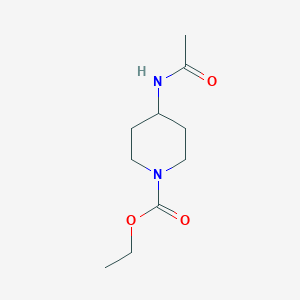
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)



